molecular formula C19H18N2O2S2 B2703712 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-87-2

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2703712
CAS No.: 896345-87-2
M. Wt: 370.49
InChI Key: RKYCPMWQNZFWLW-UHFFFAOYSA-N
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Description

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-(4-ethoxyphenyl)thiazole moiety. This structure places it within a class of N-(thiazol-2-yl)-benzamide analogs that are of significant interest in medicinal chemistry and pharmacological research . While specific biological data for this compound is proprietary, structurally similar compounds have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as state-dependent, non-competitive antagonists for ZAC, which is implicated in sensing endogenous zinc and pH fluctuations, and represent the first class of selective pharmacological tools for exploring ZAC's physiological functions . Thiazole derivatives, in general, are extensively researched for their diverse biological activities, which often include anticancer and antimicrobial properties . Researchers can leverage this compound as a key intermediate or reference standard in the synthesis and development of novel thiazole-based bioactive molecules. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-3-23-14-10-8-13(9-11-14)16-12-25-19(20-16)21-18(22)15-6-4-5-7-17(15)24-2/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYCPMWQNZFWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with the ethoxyphenyl group. The final step involves the introduction of the methylthio group to the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring or the benzamide moiety to their respective reduced forms.

    Substitution: The ethoxyphenyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the ethoxyphenyl or thiazole rings.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents on Thiazole Ring Benzamide Substituents Key Functional Groups Biological Activity Insights
N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide (Target Compound) 4-Ethoxyphenyl 2-Methylthio Ethoxy, Methylthio Not explicitly reported
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) 4-Bromophenyl 4-Dimethylsulfamoyl Bromo, Sulfamoyl Enhances NF-κB signaling; adjuvant synergy
2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) 2,5-Dimethylphenyl 4-Piperidinylsulfonyl Dimethyl, Sulfonyl Potentiates cytokine production (e.g., IL-6, TNF-α)
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Pyridin-2-yl 3-Ethylsulfonyl Pyridine, Sulfonyl KDM4A fragment hit; bio-layer interferometry validated
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Pyridin-3-yl + morpholinomethyl 3,4-Dichloro Chloro, Morpholine Potential kinase inhibition (unconfirmed)
9c (N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative) 4-Bromophenyl Triazole-linked benzodiazole Bromo, Triazole, Benzodiazole Docking suggests α-glucosidase inhibition

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., bromo, sulfonyl): Enhance target binding via polar interactions (e.g., 2D216’s sulfonyl group promotes TLR adjuvant synergy ). Lipophilic Groups (e.g., ethoxy, methylthio): May improve membrane permeability or metabolic stability. For instance, methylthio groups in other benzamides show redox activity , though this remains unexplored for the target compound.

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazole derivatives known for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H22N2O2S\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiazole ring, an ethoxyphenyl group, and a methylthio substituent, contributing to its unique biological profile.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. Research indicates that it may inhibit enzymes involved in inflammatory pathways and cell proliferation, potentially impacting conditions such as cancer and chronic inflammation.

Key Enzymatic Interactions

  • Cyclooxygenase (COX) Inhibition : The compound has shown potential in inhibiting COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation .
  • Cell Proliferation Inhibition : Studies suggest that it may affect pathways regulating cell growth and apoptosis, making it a candidate for further investigation in cancer therapy.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating moderate potency .

Antimicrobial Effects

The antimicrobial activity of this compound has also been explored:

  • Bacterial Strains Tested : It showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study assessed the anti-inflammatory properties of the compound in a murine model. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) following treatment with the compound at doses of 20 mg/kg.
  • Evaluation Against Viral Infections : Another study investigated its antiviral potential against hepatitis viruses. The compound demonstrated selective antiviral activity with EC50 values around 15 µM, suggesting its potential as a therapeutic agent against viral infections .

Data Summary Table

Biological ActivityAssay TypeResultReference
AnticancerCytotoxicity AssayIC50: 10–30 µM
AntimicrobialMIC TestingMIC < 50 µg/mL
Anti-inflammatoryMurine ModelReduced TNF-alpha
AntiviralViral AssayEC50: ~15 µM

Q & A

Q. What are the common synthetic routes for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions (e.g., ethanol/HCl) to form the thiazole core .
  • Amide coupling : Reaction of 2-(methylthio)benzoyl chloride with the amino group of the thiazole intermediate, often using a base like triethylamine in anhydrous DMF or THF .
  • Substituent introduction : The 4-ethoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts or elevated temperatures . Key considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole ring and substituent positions (e.g., 1^1H NMR: δ 6.75 ppm for thiazole CH; δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: m/z 395.1 [M+H]+^+) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for benzamide; C-S stretch at ~650 cm1^{-1}) .

Q. What biological activities are reported for this compound and related thiazole derivatives?

  • Anticancer activity : Inhibits kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, with IC50_{50} values in the µM range in MCF-7 and HeLa cell lines .
  • Anti-inflammatory effects : Suppresses COX-2 and TNF-α in murine macrophages, with potency comparable to indomethacin in some assays .
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) due to membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance solubility of intermediates .
  • Catalyst optimization : Replace Pd(PPh3_3)4_4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for higher cross-coupling efficiency (>80% yield) .
  • Temperature control : Conduct Suzuki reactions at 80–100°C to balance reaction rate and decomposition risks .
  • Purification strategies : Employ preparative HPLC for final compound isolation when traditional chromatography fails to resolve stereoisomers .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Re-evaluate IC50_{50} values using consistent cell lines (e.g., NCI-60 panel) and normalize to reference compounds like doxorubicin .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts in cell-based assays .
  • Target validation : Perform kinase profiling (e.g., Eurofins KinaseScan) to confirm selectivity and rule off-target effects .

Q. What methodologies are effective for determining molecular interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase domains (e.g., PDB ID: 1M17). Validate with mutagenesis studies on key residues (e.g., EGFR L858R) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to quantify affinity (e.g., KD_D = 120 nM for VEGFR2) .
  • Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

Methodological Resources

  • Spectral Data Repositories : Cross-reference PubChem CID entries (e.g., CID 896350-50-8) for NMR and MS libraries .
  • Reaction Databases : Utilize Reaxys or SciFinder to identify analogous thiazole syntheses and optimize protocols .
  • Biological Assay Guidelines : Follow NIH/NCBI protocols for cytotoxicity (MTT assay) and anti-inflammatory (ELISA) testing .

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